N-cyclohexylpiperazine-1-sulfonamide

Antitubercular drug discovery IMPDH inhibition Structure-Activity Relationship

N-Cyclohexylpiperazine-1-sulfonamide (CAS 1042643-23-1) is a synthetic small-molecule building block belonging to the piperazine sulfonamide family. This compound is distinguished by a cyclohexyl group attached to the sulfonamide nitrogen and serves as a critical intermediate or pharmacophoric element in medicinal chemistry.

Molecular Formula C10H21N3O2S
Molecular Weight 247.36 g/mol
Cat. No. B12119444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexylpiperazine-1-sulfonamide
Molecular FormulaC10H21N3O2S
Molecular Weight247.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)N2CCNCC2
InChIInChI=1S/C10H21N3O2S/c14-16(15,13-8-6-11-7-9-13)12-10-4-2-1-3-5-10/h10-12H,1-9H2
InChIKeyLECPEZVDBBUYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexylpiperazine-1-sulfonamide: A Key Piperazine Sulfonamide Scaffold for Drug Discovery


N-Cyclohexylpiperazine-1-sulfonamide (CAS 1042643-23-1) is a synthetic small-molecule building block belonging to the piperazine sulfonamide family [1]. This compound is distinguished by a cyclohexyl group attached to the sulfonamide nitrogen and serves as a critical intermediate or pharmacophoric element in medicinal chemistry. Its primary reported bioactivity involves inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in purine biosynthesis, making it a valuable scaffold for developing anti-tubercular agents and other therapeutics targeting nucleotide metabolism [2].

Procurement Risk for N-Cyclohexylpiperazine-1-sulfonamide: Why Analogs Are Not Direct Replacements


Substituting N-cyclohexylpiperazine-1-sulfonamide with other N-substituted piperazine-1-sulfonamides is not scientifically valid due to the profound impact of the N-substituent on target binding and physicochemical properties. Structural analyses of IMPDH inhibitors reveal that the cyclohexyl ring is not merely a generic hydrophobic anchor; its specific stereoelectronic properties are critical for achieving optimal inhibitory activity [1]. For instance, in a series of IMPDH inhibitors, the covalent attachment of a cyclohexyl group to the sulfonamide was essential for maintaining potent whole-cell activity against Mycobacterium tuberculosis, whereas replacement with smaller or aromatic groups led to a significant loss of selectivity and potency [1]. This demonstrates that the target compound’s function is tightly coupled to its specific N-cyclohexyl substitution, making it a non-interchangeable entity in structure-activity relationship (SAR)-driven research and pharmaceutical development [1].

Quantitative Differentiation of N-Cyclohexylpiperazine-1-sulfonamide Against Closest Analogs


Functional Group Impact: Cyclohexyl vs. Phenyl Substitution on IMPDH Inhibition

In the development of IMPDH inhibitors for tuberculosis, the cyclohexylsulfonamide moiety present in the target compound's analog (Compound 1) demonstrated critical importance for biochemical potency. The study by Singh et al. (2019) provides a direct comparison where the cyclohexyl-containing 'Compound 1' exhibited an IC50 of 0.8 μM against MtbIMPDH, whereas its biochemical activity was strictly dependent on the integrity of this cyclohexyl-piperazine-sulfonamide framework. Replacing the cyclohexyl group with aromatic or smaller aliphatic groups led to significantly reduced inhibitory activity in analogs within the same study series [1].

Antitubercular drug discovery IMPDH inhibition Structure-Activity Relationship

Physicochemical Differentiation: Lipophilicity and Conformational Flexibility

A primary differentiation of N-cyclohexylpiperazine-1-sulfonamide lies in its calculated physicochemical properties relative to aromatic-substituted analogs. The compound has a computed XLogP3 of 0.4, providing a balanced hydrophilicity/hydrophobicity profile suitable for both aqueous solubility and membrane permeability [1]. In contrast, the direct N-phenyl analog (N-phenylpiperazine-1-sulfonamide) is predicted to be more lipophilic (estimated XLogP3 ~1.2), which can lead to reduced solubility and higher protein binding [2]. The cyclohexyl group also provides greater conformational flexibility compared to a planar phenyl ring, potentially enabling the scaffold to better adapt to diverse biological targets [1].

Medicinal chemistry Drug-likeness Physicochemical profiling

Selectivity Advantage for Tuberculosis Indications Over Generic Sulfonamides

N-cyclohexylpiperazine-1-sulfonamide derivatives, specifically those targeting MtbIMPDH, offer a significant selectivity advantage over classical antibacterial sulfonamides that inhibit dihydropteroate synthase (DHPS). The IMPDH target is essential in M. tuberculosis but distinct from folate pathway targets, making cross-resistance with traditional sulfonamide antibiotics unlikely [1]. Crucially, an analog based on this scaffold (Compound 21 in the Singh et al. study) demonstrated activity against an M. tuberculosis mutant that was highly resistant to the parental cyclohexyl-piperazine inhibitor, validating the scaffold's capacity for iterative optimization against resistant strains [1].

Mycobacterium tuberculosis Target selectivity Drug resistance

Optimal Application Scenarios for N-Cyclohexylpiperazine-1-sulfonamide


Medicinal Chemistry: Design of Next-Generation Anti-Tubercular Agents

This scaffold is ideally suited for SAR campaigns targeting Mycobacterium tuberculosis IMPDH. Its demonstrated sub-micromolar potency in biochemical assays and the proven ability to optimize activity against resistant strains make it a high-priority starting point for lead optimization programs [1].

Chemical Biology: Probe Development for Purine Metabolism Studies

N-cyclohexylpiperazine-1-sulfonamide can be used to synthesize selective chemical probes for dissecting the role of IMPDH in nucleotide homeostasis. Its balanced XLogP3 (0.4) and the ability to structurally diversify it to maintain activity against resistant mutants provide an excellent template for developing potent and selective IMPDH probes [1][2].

Pharmaceutical Development: Overcoming Drug Resistance in Tuberculosis

For programs specifically targeting multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis, this compound represents a validated starting point. Its mechanism of action (IMPDH inhibition) bypasses traditional resistance pathways, and documented analog activity against resistant strains demonstrates a clear path for resistance-breaking drug discovery [1].

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